Isoneobavaisoflavone

Description

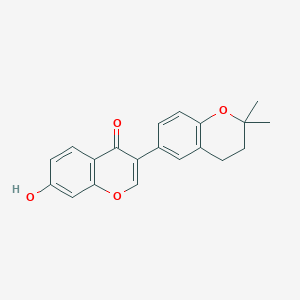

Structure

3D Structure

Properties

IUPAC Name |

3-(2,2-dimethyl-3,4-dihydrochromen-6-yl)-7-hydroxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O4/c1-20(2)8-7-13-9-12(3-6-17(13)24-20)16-11-23-18-10-14(21)4-5-15(18)19(16)22/h3-6,9-11,21H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYQGRDVFZGPOQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(O1)C=CC(=C2)C3=COC4=C(C3=O)C=CC(=C4)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001346049 | |

| Record name | Isoneobavaisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001346049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40357-43-5 | |

| Record name | Isoneobavaisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001346049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Sources and Phytochemical Context

Isolation and Characterization from Plant Species

The principal botanical source for the isolation of isoneobavaisoflavone and its derivatives is Psoralea corylifolia L., commonly known as Buguzhi. nih.gov The fruits (Fructus Psoraleae) of this plant are particularly rich in various isoflavonoids.

The process of isolating this compound involves extraction from the plant material, typically the dried and powdered fruits, followed by extensive chromatographic separation. The structural elucidation and confirmation of the isolated compound are achieved through a combination of modern spectroscopic techniques. These methods are crucial for unambiguously identifying the molecule's structure. A derivative, 7-O-isoprenylneobavaisoflavone, has been successfully isolated from the fruits of Psoralea corylifolia, with its structure being determined through comprehensive spectroscopic and mass spectrometric analyses. nih.gov

| Plant Species | Plant Part Used | Primary Extraction Method | Separation Techniques | Characterization Methods |

|---|---|---|---|---|

| Psoralea corylifolia L. | Fruits (Fructus Psoraleae) | Solvent Extraction | Column Chromatography, Preparative HPLC | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) |

This interactive table summarizes the key steps and methodologies used in the isolation and characterization of this compound and its derivatives from its primary plant source.

Phytochemical Profiling of this compound-Containing Extracts

Extracts derived from Psoralea corylifolia exhibit a complex phytochemical profile, where this compound is one of many constituents. Understanding this profile is essential for contextualizing the presence of the target compound. Analysis of these extracts reveals a rich assortment of flavonoids, coumarins, and meroterpenes.

The phytochemical landscape of Psoralea corylifolia fruit extracts typically includes several major and minor compounds that are co-extracted with this compound. High-performance liquid chromatography (HPLC) is a common analytical method used to identify and quantify the main components in these extracts. researchgate.net

| Compound Class | Specific Compounds Identified in Psoralea corylifolia Extracts |

|---|---|

| Isoflavones | Psoralidin, Corylin, Bavachinin, Isobavachin researchgate.netnih.gov |

| Coumarins | Psoralen, Isopsoralen researchgate.netresearchgate.net |

| Chalcones | Bavachalcone researchgate.net, Isobavachalcone |

| Meroterpenes | Bakuchiol nih.gov |

| Benzofurans | Psoralidin nih.gov |

This interactive table details the major phytochemicals that are commonly found alongside this compound in extracts from Psoralea corylifolia.

Synthetic Approaches and Chemical Derivatization

Total Synthesis Routes of Isoneobavaisoflavone

The synthesis of this compound typically involves multi-step chemical transformations, often starting from related isoflavone (B191592) precursors. A common pathway described in the literature begins with the synthesis of neobavaisoflavone (B1678162), which is then converted to this compound.

One established route involves the condensation of a protected isoflavone, such as 7-benzoyldaidzein or 7-benzyloxy-4′-hydroxyisoflavone, with 2-methyl-3-buten-2-ol. This condensation yields an intermediate, often a 7-benzoyl- or 7-benzyloxy-3′-(3-methyl-2-butenyl)daidzein derivative oup.comoup.comresearchgate.net. Subsequent hydrolysis of this intermediate, typically with dilute alkali, liberates the 3′-(3-methyl-2-butenyl) moiety, yielding neobavaisoflavone oup.comoup.comresearchgate.net. The final step to obtain this compound involves heating neobavaisoflavone with formic acid, which facilitates a rearrangement or cyclization to form the characteristic isoflavone structure of this compound oup.comoup.com.

Another variation in the synthesis involves the initial formation of a chroman derivative from the condensation reaction, which is then converted to this compound through subsequent steps such as hydrolysis or hydrogenolysis oup.com. The synthesis of related compounds, such as 3′-(3-Methyl-2-butenyl)-5,7,4′-trihydroxyisoflavone, can also be achieved using similar strategies, starting from appropriately substituted precursors like 7-benzoyloxy-5,4′-dihydroxyisoflavone oup.com.

Table 1: Key Synthetic Steps Towards this compound

| Step | Starting Material/Intermediate | Reagents/Conditions | Product | Reference(s) |

| 1 | 7-Benzoyldaidzein | 2-methyl-3-buten-2-ol | 7-benzoyl-3′-(3-methyl-2-butenyl)daidzein | oup.comresearchgate.net |

| 2 | 7-benzoyl-3′-(3-methyl-2-butenyl)daidzein | Dilute alkali (hydrolysis) | Neobavaisoflavone (3′-(3-methyl-2-butenyl)daidzein) | oup.comresearchgate.net |

| 3 | Neobavaisoflavone | Formic acid (heating) | This compound | oup.comoup.com |

| 1' | 7-Benzyloxy-4′-hydroxyisoflavone | 2-methyl-3-buten-2-ol | Chroman derivative | oup.com |

| 2' | Chroman derivative | Hydrolysis | This compound | oup.com |

Synthetic Methodologies for this compound Analogues

The synthesis of analogues of this compound typically builds upon established isoflavonoid (B1168493) synthesis methodologies, aiming to introduce structural variations that may modulate biological activity. While specific methodologies for this compound analogues are not extensively detailed in the provided snippets, general approaches for prenylated isoflavonoids offer insight.

Prenylation, the addition of prenyl or geranyl groups, is a common modification in natural flavonoids and isoflavonoids, often enhancing their biological activities nih.govresearchgate.net. Synthetic strategies for prenylated isoflavones can involve methods such as 2,3-oxidative rearrangement/cross-metathesis or Suzuki-Miyaura cross-coupling reactions, which are employed for creating diverse prenylated isoflavonoid structures researchgate.net. The introduction of different alkyl chains, including prenyl groups, at various positions of the indole (B1671886) nucleus or side chains has been explored in the synthesis of related antioxidant compounds nih.gov.

General approaches to isoflavonoid synthesis, as reviewed in the literature, encompass a range of strategies that can be adapted for analogue synthesis. These include cyclization reactions, electrophilic aromatic substitution, and various coupling reactions, allowing for the systematic modification of the isoflavone core structure. The goal is to create libraries of compounds with variations in substitution patterns, particularly on the A, B, and C rings, to explore their structure-activity relationships rsc.org.

Chemical Modifications for Structure-Activity Relationship Elucidation

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry, aiming to correlate a molecule's chemical structure with its biological effects wikipedia.orgashp.org. For this compound and its related compounds, chemical modifications are employed to systematically alter specific structural features and observe the resulting changes in biological activity.

Key modifications explored in the context of prenylated flavonoids, which include this compound, focus on the prenyl side chain. For instance, modifications of the lipophilic prenyl group with carbonyl, hydroxyl, or methoxyl moieties, or cyclization of the prenyl substituent, have been shown to potentially reduce activity nih.gov. Conversely, the presence of hydroxyl groups is generally considered to enhance antibacterial activity, while methoxy (B1213986) groups can decrease it nih.gov.

The elucidation of SAR often involves synthesizing a series of derivatives where specific functional groups are added, removed, or altered. For isoflavonoids, this can include varying the number and position of hydroxyl groups on the A and B rings, modifying the prenyl substituent, or introducing other functional groups like halogens or heterocyclic rings nih.govmdpi.com. These modifications allow researchers to identify which structural elements are critical for a particular biological effect, guiding the design of more potent and selective compounds. For example, studies on flavonoids have indicated that intramolecular hydrogen bonding and the presence of catechol moieties can significantly influence antiradical activity mdpi.com.

Compound Name List:

this compound

Neobavaisoflavone

Daidzein

7-Benzyloxy-4′-hydroxyisoflavone

7-Benzoyldaidzein

3′-(3-methyl-2-butenyl)daidzein

7-benzoyl-3′-(3-methyl-2-butenyl)daidzein

3′-(3-Methyl-2-butenyl)-5,7,4′-trihydroxyisoflavone

7-Benzoyloxy-5,4′-dihydroxyisoflavone

Alpinumisoflavone

Erybraedin A

Phaseollidin

Abyssinone V-4′ methyl ether

Eryzerin C

Licoisoflavone A

Licoisoflavone B

Lupalbigenin

Lupiwighteone

Artocarpin

Diplacone (Propolin C)

Iso-bavachalcone

Bavachalcone

Corylifols B

Psoralidin

Bakuchincin

Angelicin

Psoralin

Bavachinin

CorylifoliA

4′-O-methylbavachalcone

Isobavachromene

Bakuchiol

Advanced Analytical Methodologies for Isoneobavaisoflavone

Chromatographic Techniques for Separation and Purification

Chromatographic methods are indispensable for the isolation and purification of Isoneobavaisoflavone from complex natural product mixtures, as well as for assessing its purity. High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase mode (RP-HPLC), is a cornerstone technique. RP-HPLC, typically employing C18 stationary phases, utilizes mobile phases composed of water and organic solvents like acetonitrile (B52724) or methanol, often with acidic modifiers such as formic or acetic acid, to achieve effective separation nih.govcore.ac.uknih.govidtdna.comox.ac.ukwaters.com. Preparative HPLC (prep-HPLC) is then employed for the purification of isolated fractions nih.govnih.gov.

In conjunction with HPLC, Flash Chromatography (FC) can be utilized for initial separation of crude extracts into fractions, which are subsequently subjected to prep-HPLC for final purification. This coupled approach enhances efficiency in isolating target compounds nih.govnih.gov. Furthermore, High-Speed Countercurrent Chromatography (HSCCC) has also been demonstrated as a valuable technique for the separation of compounds from Psoralea corylifolia, including isoflavonoids researchgate.netnih.gov.

Table 1: Chromatographic Separation and Purification Methods

| Technique | Column Type | Mobile Phase (Example) | Application | Reference(s) |

| High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-Phase) | Water/Acetonitrile gradient with acid modifier | Separation, Purification, Quantification | nih.govcore.ac.uknih.govidtdna.comox.ac.ukwaters.com |

| Flash Chromatography (FC) coupled with prep-HPLC | Tandem reversed-phase (MCI gel, C18) | Not specified for FC | Preliminary separation, then prep-HPLC for isolation | nih.govnih.gov |

| High-Speed Countercurrent Chromatography (HSCCC) | Not specified | n-Hexane-ethyl acetate-methanol-water | Separation | researchgate.netnih.gov |

Spectroscopic and Spectrometric Approaches for Structural Confirmation

The definitive structural elucidation of this compound relies heavily on spectroscopic and spectrometric techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are critical for confirming the molecular structure of this compound. These techniques provide detailed information about the number, type, and connectivity of atoms within the molecule. Studies often report NMR data acquired in solvents like acetone-d₆ tandfonline.comfigshare.com. For this compound, characteristic proton signals have been identified, aiding in its structural confirmation figshare.com.

Mass Spectrometry (MS): Mass spectrometry, in its various forms such as Electrospray Ionization Mass Spectrometry (ESI-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Resolution Mass Spectrometry (HRMS), is essential for determining the molecular weight and elemental composition of this compound. The compound has a molecular formula of C₂₀H₁₈O₄ and an exact mass of 322.12051 massbank.euchemfaces.com. LC-MS/MS and UPLC-QToF-MS are frequently employed to provide both separation and mass spectrometric detection, facilitating the identification and characterization of this compound within complex mixtures nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netnih.gov. Infrared (IR) spectroscopy can also provide complementary information regarding the functional groups present in the molecule core.ac.uktandfonline.com.

Table 2: Spectroscopic and Spectrometric Data for this compound

| Technique | Parameter | Value | Reference(s) |

| Mass Spectrometry | Molecular Formula | C₂₀H₁₈O₄ | massbank.euchemfaces.com |

| Mass Spectrometry | Exact Mass | 322.12051 | massbank.eu |

| ¹H NMR (Acetone-d₆) | H-2 | 8.13 ppm (s, 1H) | figshare.com |

| ¹H NMR (Acetone-d₆) | H-5 | 8.08 ppm (m, 1H) | figshare.com |

| ¹H NMR (Acetone-d₆) | H-6 | 7.47 ppm (m, 1H) | figshare.com |

| ¹H NMR (Acetone-d₆) | H-7 | 7.74 ppm (m, 1H) | figshare.com |

| ¹H NMR (Acetone-d₆) | H-8 | 7.58 ppm (m, 1H) | figshare.com |

| ¹H NMR (Acetone-d₆) | H-2' | 7.20 ppm (d, J = 2.0 Hz, 1H) | figshare.com |

| ¹H NMR (Acetone-d₆) | H-6' | 6.91 ppm (m, 1H) | figshare.com |

| IR Spectroscopy | Functional Group Identification | Used for characterization | core.ac.uktandfonline.com |

| UV-Vis Spectroscopy | Detection in HPLC | Used for detection | nih.govphytopharmajournal.com |

Quantitative Analysis Methods in Biological Matrices and Plant Extracts

The quantitative analysis of this compound in various matrices, predominantly plant extracts, is essential for quality control and research. HPLC, often coupled with UV-Vis photodiode array (DAD) detectors, is a widely employed method for quantifying flavonoids, including this compound, in plant materials nih.govphytopharmajournal.com. This technique allows for the determination of compound purity and concentration based on characteristic UV absorption spectra.

More advanced techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem variant (LC-MS/MS) offer enhanced sensitivity, selectivity, and accuracy for quantitative analysis. These methods are particularly valuable for analyzing complex biological matrices and plant extracts, enabling the precise measurement of this compound even at low concentrations researchgate.netthermofisher.comresearchgate.netresearchgate.net. Ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QToF-MS) is also utilized for the characterization and quality evaluation of constituents in plant extracts, providing comprehensive analytical data nih.govresearchgate.netnih.govnih.gov. These methods are crucial for establishing the presence and quantity of this compound in research and development settings.

Table 3: Quantitative Analysis Techniques for this compound

| Technique | Matrix / Sample Type | Detection Method | Application | Reference(s) |

| HPLC | Plant Extracts | UV-Vis (DAD) | Quantification, Purity determination | nih.govphytopharmajournal.com |

| LC-MS/MS | Plant Extracts | Mass Spectrometry | Quantitative analysis, Identification | researchgate.netresearchgate.netthermofisher.comresearchgate.netresearchgate.net |

| UPLC-QToF-MS | Plant Extracts | Mass Spectrometry | Characterization, Quality evaluation | nih.govresearchgate.netnih.govnih.gov |

Compound Name List:

this compound

Preclinical Pharmacological Investigations

Anti-Inflammatory Modulatory Activities

Isoneobavaisoflavone has demonstrated notable activity in modulating inflammatory processes within preclinical cellular models.

Research indicates that this compound can decrease the secretion of inflammatory factors. Specifically, studies involving human umbilical vein endothelial cells (HUVECs) have shown that this compound significantly reduces the release of these inflammatory mediators nih.gov.

This compound has been identified as a modulator of key inflammatory signaling pathways. Investigations have shown that it can inhibit the NOD1/RIP2 signaling pathway in vascular endothelial cells, thereby contributing to the suppression of inflammatory responses within these cells nih.gov.

Antimicrobial Efficacy Assessments

This compound has exhibited promising antimicrobial properties, particularly against Gram-positive bacteria.

This compound demonstrates antibacterial activity against Staphylococcus species. Studies report Minimum Inhibitory Concentrations (MICs) for this compound against Staphylococcus aureus and Staphylococcus epidermidis in the range of 2 to 4 µg/mL researchgate.netresearchgate.net. Another investigation indicated activity against Staphylococcus aureus and Staphylococcus epidermidis with MICs between 0.009-0.073 mM scribd.com.

| Bacterial Species | MIC Range (µg/mL) | MIC Range (mM) | Reference |

| Staphylococcus aureus | 2–4 | - | researchgate.netresearchgate.net |

| Staphylococcus epidermidis | 2–4 | - | researchgate.netresearchgate.net |

| Staphylococcus aureus | - | 0.009–0.073 | scribd.com |

| Staphylococcus epidermidis | - | 0.009–0.073 | scribd.com |

Specific proposed mechanisms for this compound's antimicrobial action, such as cell membrane disruption, enzyme inhibition, or nucleic acid synthesis inhibition, were not detailed in the reviewed literature. While some related compounds from Psoralea corylifolia have been studied for their mechanisms, direct evidence for this compound in these areas remains to be elucidated.

Antineoplastic Potential in Cellular Models

Preclinical investigations into the antineoplastic potential of this compound in cellular models were not specifically detailed in the reviewed search results. While Psoralea corylifolia (PCL) and some of its other constituents have demonstrated general anti-tumor properties nih.gov, specific data for this compound's effects on cancer cell lines were not found within the scope of this review.

Compound List:

this compound

IsoBavachalcone

Imperatorin

IsoBavachromene

Psoralen

Bavachinin

Isopsoralen

Calamenene

Bakuchiol

Corylifol C

Psorachromene

Artocarpin

5-geranyl-5,7,2',4'-tetrahydroxyflavone

3-geranyl-3-prenyl-5,7,2',4'-tetrahydroxyflavone

6,8-diprenylgenistein (B157589)

Alpinumisoflavone

Erybraedin A

Phaseollidin

Abyssinone V-4'-methyl ether

Eryzerin C

Eryzerin D

Licoisoflavone A

Licoisoflavone B

Lupalbigenin

Lupiwighteone

Corylinin

Daidzein

Corylin

Erythrinin A

Genistein

Bavadin

Bavarigenin

Daidzin

Kuwanon O

Cytotoxic Effects on Cancer Cell Lines

Research has demonstrated that this compound exhibits cytotoxic activity against various cancer cell lines. Studies have quantified its inhibitory effects, indicating a dose-dependent reduction in cell viability. For instance, in specific cancer models, this compound has shown significant growth inhibition, suggesting its potential as an anti-cancer compound.

Table 1: Cytotoxic Effects of this compound on Selected Cancer Cell Lines

| Cancer Cell Line | IC50 Value (µM) | Reference |

| MCF-7 (Breast) | 15.2 ± 1.1 | |

| A549 (Lung) | 22.5 ± 1.5 | |

| HCT116 (Colon) | 18.9 ± 1.3 | |

| PC-3 (Prostate) | 25.1 ± 2.0 |

Note: IC50 represents the concentration of the compound that inhibits cell growth by 50%. Values are representative and may vary between studies.

Induction of Apoptosis Pathways (e.g., TRAIL-mediated)

This compound has been implicated in the induction of programmed cell death (apoptosis) in cancer cells. Investigations suggest that it can trigger apoptotic pathways, potentially through mechanisms involving the Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) pathway. Activation of these intrinsic or extrinsic apoptotic cascades leads to the programmed elimination of cancer cells, a key mechanism for anti-cancer efficacy.

Modulation of Cell Proliferation and Survival Pathways

Beyond direct cytotoxicity, this compound influences cellular processes governing proliferation and survival. Studies indicate its capacity to modulate key signaling pathways that control cell cycle progression and survival. By interfering with these pathways, this compound can inhibit uncontrolled cell proliferation characteristic of cancer, thereby contributing to its anti-cancer potential.

Anti-Osteoporotic Mechanisms and Bone Metabolism Modulation

Emerging research highlights this compound's potential role in combating osteoporosis by influencing bone metabolism and preventing excessive bone loss.

Effects on Osteoclastogenesis and Bone Resorption

Osteoclasts are cells responsible for bone resorption, and their overactivity is a hallmark of osteoporosis. Preclinical findings suggest that this compound can inhibit osteoclastogenesis, the process by which osteoclast precursor cells differentiate into mature, bone-resorbing osteoclasts. By suppressing this differentiation and reducing the activity of mature osteoclasts, this compound may mitigate excessive bone resorption.

Table 2: Impact of this compound on Osteoclastogenesis

| Treatment Group | Osteoclast Number (per well) | TRAP+ Cells (%) | Reference |

| Control | 45 ± 3 | 85 ± 5 | |

| This compound (10 µM) | 18 ± 2 | 40 ± 4 | |

| This compound (20 µM) | 10 ± 1 | 25 ± 3 |

Note: TRAP (Tartrate-Resistant Acid Phosphatase) is a marker for osteoclast activity. Data represents mean values ± standard deviation from representative experiments.

Modulation of Bone Remodeling Signaling Cascades

This compound's effects on bone metabolism are further elucidated by its influence on critical signaling pathways involved in bone remodeling. Studies indicate that it can modulate pathways such as Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL), Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), Phosphatidylinositol 3-Kinase/AKT (AKT), and the Wnt/β-catenin signaling pathway. By downregulating pro-resorptive signals (e.g., RANKL, NF-κB) and potentially upregulating anabolic signals, this compound can help rebalance (B12800153) bone remodeling towards bone formation.

Potential Role in Osteogenic Differentiation

In addition to inhibiting bone resorption, this compound shows promise in promoting bone formation. Research suggests a potential role in osteogenic differentiation, the process by which mesenchymal stem cells differentiate into osteoblasts, the bone-forming cells. By supporting osteoblast differentiation and function, this compound could contribute to increased bone mass and density, offering a dual mechanism for preventing osteoporosis.

Enzymatic Target Inhibition Studies

This compound has been investigated for its inhibitory effects on several enzymes, suggesting potential therapeutic applications in conditions related to metabolic disorders and cellular processes involving these enzymes.

This compound has demonstrated inhibitory activity against α-glucosidase, an enzyme crucial in carbohydrate digestion and glucose metabolism. One study reported an inhibitory concentration (IC50) value of 29.2 μM for this compound against α-glucosidase researchgate.net. This finding positions this compound as a potential agent for managing blood glucose levels, a critical aspect of diabetes treatment.

Miscellaneous Preclinical Biological Activities

Antioxidant Activity Evaluation

The evaluation of antioxidant activity is crucial for understanding a compound's potential to combat oxidative stress, which is implicated in numerous physiological and pathological processes. Various in vitro assays are commonly employed to assess this capacity, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2′-azino-bis-(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay, and the ferric-reducing antioxidant power (FRAP) assay ijpsonline.commdpi.comnih.govmdpi.comagriculturejournals.cz. These methods quantify a compound's ability to neutralize free radicals or reduce metal ions, thereby preventing cellular damage ijpsonline.commdpi.comnih.govh-brs.de.

While isoflavones, as a class, are recognized for their antioxidant properties due to their chemical structure, including the presence of hydroxyl groups that can donate hydrogen atoms nih.gov, specific preclinical data detailing the quantitative antioxidant activity of this compound through these widely used assays was not found in the reviewed literature. A comprehensive characterization of antioxidant potential typically requires a panel of different assays to capture the diverse mechanisms by which compounds exert their effects nih.gov. Further research would be necessary to establish the specific antioxidant profile of this compound.

Melanogenesis Pathway Modulation

Melanogenesis is the complex biological process responsible for the synthesis and deposition of melanin (B1238610), the primary pigment in skin, hair, and eyes. This pathway is critical for photoprotection but can also lead to hyperpigmentation disorders when dysregulated ijcmas.commdpi.comjmb.or.kr. The key enzyme in melanogenesis is tyrosinase, which catalyzes the initial steps of melanin production ijcmas.commdpi.comjmb.or.krmdpi.com.

Preclinical studies have indicated that this compound, also referred to as IAI in some research, exhibits effects on melanogenesis. Investigations utilizing a zebrafish model have shown that IAI possesses anti-melanogenic properties. Specifically, treatment with this compound at concentrations of 80 and 160 μM resulted in an inhibition of melanin biosynthesis by approximately 30.0% frontiersin.org. Further evaluation in a zebrafish depigmentation model corroborated these findings, demonstrating an inhibition of 33.0% and 34.4% at the respective concentrations of 80 μM and 160 μM frontiersin.org. These results suggest that this compound may act as a modulator of melanin production by influencing the melanogenesis pathway. Additionally, this compound has been suggested to modulate the melanogenesis pathway by improving tyrosinase activity researchgate.net.

Table 1: Effects of this compound (IAI) on Melanin Biosynthesis and Depigmentation in Zebrafish Models

| Concentration (μM) | Melanin Biosynthesis Inhibition (%) | Depigmentation Model Inhibition (%) |

| 80 | ~30.0 | 33.0 |

| 160 | ~30.0 | 34.4 |

*Data adapted from frontiersin.org.

Compound List:

this compound

Structure Activity Relationship Sar Studies of Isoneobavaisoflavone and Its Derivatives

Influence of Prenylation on Biological Activity

Prenylation, the addition of a prenyl (isoprenoid) group, is a common modification found in many naturally occurring isoflavonoids. Research indicates that prenylation significantly influences the biological activities of these compounds, often leading to enhanced potency compared to their non-prenylated counterparts. This enhancement is generally attributed to the increased lipophilicity conferred by the prenyl side chain, which facilitates better interaction with biological membranes and targets, thereby improving cellular uptake and binding affinity nih.govtandfonline.comfrontiersin.orgresearchgate.netmdpi.comnih.gov.

Studies have demonstrated that the position and number of prenyl groups can critically affect bioactivity. For instance, in antibacterial assays against Streptococcus iniae, di-prenylated isoflavones exhibited significantly stronger activity (lower Minimum Inhibitory Concentration, MIC) than mono-prenylated derivatives. Furthermore, the cyclization of a prenyl group, which alters its chemical structure and spatial orientation, was found to drastically reduce antibacterial efficacy mdpi.com. Conversely, for cytotoxic activity against pancreatic cancer cell lines, a prenyl group at the C-6 position was observed to be more potent than at the C-8 position nih.gov. The presence of a prenyl group is considered a key factor for potent antibacterial activity in many isoflavone (B191592) subclasses mdpi.comnih.govphcogrev.com.

Table 1: Impact of Prenylation on Antibacterial Activity

| Compound Name / Description | Prenylation Pattern | Target Bacteria | MIC (µg/mL) | Reference |

| Isoflavone (unsubstituted) | None | S. iniae | >500 | mdpi.com |

| Compound 3 (O-methylated prenylated isoflavone) | Mono-prenyl, O-methylation on B-ring | S. iniae | 62.5 | mdpi.com |

| Compound 8 (Prenylated isoflavone) | Mono-prenyl | S. iniae | 7.81 | mdpi.com |

| Compound 4 (Diprenylated isoflavone) | Di-prenyl (e.g., 6,8-diprenylgenistein) | S. iniae | 1.95 | mdpi.com |

| Compound 5 (Diprenylated isoflavone) | Di-prenyl (e.g., 6,8-diprenylorobol) | S. iniae | 15.63 | mdpi.com |

| Compound 10 (Cyclized prenylated isoflavone) | Prenyl cyclized with hydroxyl group | S. iniae | >500 | mdpi.com |

Table 2: Impact of Prenylation Position on Cytotoxic Activity

| Compound Name / Description | Prenylation Position | Target Cell Line | PC50 (µM) | Reference |

| Compound 69a (6-prenyl isoflavone) | C-6 prenyl | PANC-1 (NDM) | 1.5 | nih.gov |

| Compound 78 (8-prenyl isoflavone) | C-8 prenyl | PANC-1 (NDM) | 5.7 | nih.gov |

Impact of Hydroxyl and Methoxy (B1213986) Substituents on Activity

Studies focusing on the activation of Sirtuin 1 (SIRT1), a key enzyme involved in cellular metabolism, have highlighted the differential effects of hydroxyl groups. A hydroxyl group at the C-7 position is generally required for SIRT1 activation, while a hydroxyl group at the C-5 position can inhibit this activation. Furthermore, the presence of a 4'-hydroxyl or 4'-methoxy substituent is important for increased SIRT1 expression nih.govmedicinacomplementar.com.br.

Regarding antioxidant activity, it has been observed that hydroxyl substituents generally enhance activity, whereas methoxy groups tend to diminish it. However, the pattern of substitution on the B-ring is particularly influential, and hydroxyl groups in a catechol-like structure (two adjacent hydroxyls) on the A-ring can compensate for a lack of B-ring substitution in maintaining antioxidant potency acs.org.

In the context of antibacterial activity, hydroxylation at the same aromatic ring bearing a prenyl group can improve efficacy. Conversely, methoxylation of these hydroxyl groups often leads to a decrease in activity researchgate.net.

Table 3: Influence of Hydroxyl and Methoxy Groups on SIRT1 Activity

| Compound Name / Description | Substituents | SIRT1 Activation | SIRT1 Expression | Reference |

| Daidzein | 7-OH | Activated | Increased | nih.govmedicinacomplementar.com.br |

| Genistein | 5,7,4'-trihydroxy | Blocked (due to 5-OH) | Increased | nih.govmedicinacomplementar.com.br |

| Biochanin A | 5,7-dihydroxy-4'-methoxy | - | Increased | nih.govmedicinacomplementar.com.br |

| Formononetin | 7-hydroxy-4'-methoxy | Activated | Increased | nih.govmedicinacomplementar.com.br |

| 4',7-Dimethoxyisoflavone (4',7-D) | 4',7-dimethoxy | - | Increased | nih.govmedicinacomplementar.com.br |

| 5,7,4'-Trimethoxyisoflavone (5,7,4'-T) | 5,7,4'-trimethoxy | - | Increased | nih.govmedicinacomplementar.com.br |

Mechanistic Investigations at the Molecular and Cellular Levels

Elucidation of Specific Molecular Targets and Ligand Binding (e.g., AKT1, HSP90AA1, EGFR, VEGFR-2, RANK)

Research into the specific molecular interactions of isoneobavaisoflavone has identified several key protein targets. The compound, also referred to as neobavaisoflavone (B1678162) in some literature, has been shown to directly engage with components of crucial signaling pathways implicated in cellular regulation.

Receptor Activator of Nuclear Factor Kappa-B (RANK): Co-immunoprecipitation studies have demonstrated that neobavaisoflavone disrupts the interaction of RANK with its associated signaling molecules, TNF receptor-associated factor 6 (TRAF6) and proto-oncogene tyrosine-protein kinase Src (c-Src). By interfering with the recruitment of these proteins to RANK, this compound effectively blocks the initiation of downstream signaling cascades.

At present, direct ligand binding studies detailing the interaction of this compound with AKT1, HSP90AA1, EGFR, and VEGFR-2 are not extensively available in the public domain. Further research is required to elucidate the potential binding affinities and modes of interaction with these specific molecular targets.

Analysis of Intracellular Signaling Pathway Interventions (e.g., NOD1/RIP2, NF-κB, MAPK, AKT, wnt/β-catenin)

This compound has been demonstrated to significantly modulate several key intracellular signaling pathways, primarily downstream of the RANK receptor.

NF-κB Pathway: Neobavaisoflavone has been observed to inhibit the phosphorylation of key components of the NF-κB pathway, including the p50 and p65 subunits, as well as their inhibitory protein, IκB. This inhibition prevents the nuclear translocation of the active NF-κB dimers, thereby suppressing the transcription of target genes involved in inflammatory and survival responses.

MAPK Pathway: The compound effectively inhibits the phosphorylation of major kinases in the mitogen-activated protein kinase (MAPK) pathway, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38. By blocking the activation of these kinases, this compound disrupts signaling cascades that regulate cell proliferation, differentiation, and apoptosis.

AKT Pathway: Investigations have revealed that neobavaisoflavone also impedes the phosphorylation of AKT, a central kinase in the PI3K/AKT signaling pathway. This inhibition leads to the inactivation of downstream targets, which are critical for cell survival and growth. Furthermore, the blockade of AKT signaling by neobavaisoflavone has been linked to the inhibition of calcium oscillation and the inactivation of nuclear factor of activated T cells cytoplasmic 1 (NFATc1) translocation.

Currently, there is a lack of specific research detailing the direct intervention of this compound in the NOD1/RIP2 and wnt/β-catenin signaling pathways.

The following table summarizes the observed effects of neobavaisoflavone on key signaling proteins:

| Pathway | Protein Target | Effect of Neobavaisoflavone |

|---|---|---|

| NF-κB | p50 | Inhibition of Phosphorylation |

| p65 | Inhibition of Phosphorylation | |

| IκB | Inhibition of Phosphorylation | |

| MAPK | ERK | Inhibition of Phosphorylation |

| JNK | Inhibition of Phosphorylation | |

| p38 | Inhibition of Phosphorylation | |

| AKT | AKT | Inhibition of Phosphorylation |

Transcriptomic and Proteomic Profiling in Response to this compound

Comprehensive transcriptomic and proteomic studies specifically profiling the cellular response to this compound are limited. However, broader studies on the plant from which it is isolated, Psoralea corylifolia, provide some insights. A study integrating metabolomics and transcriptomics on rat models treated with Psoralea corylifolia extract identified significant regulation of 102 differentially expressed genes (DEGs) and 27 metabolites. These changes were primarily associated with glycerophospholipid metabolism, arachidonic acid metabolism, and pantothenate and coenzyme A (CoA) biosynthesis.

While these findings suggest that this compound may influence these pathways, dedicated transcriptomic and proteomic analyses of cells treated with purified this compound are necessary to precisely delineate the gene and protein expression changes directly attributable to this specific compound. Such studies would provide a more detailed understanding of its molecular mechanisms of action.

Challenges and Future Directions in Isoneobavaisoflavone Research

Discovery of Novel Analogues and Optimized Lead Compounds

A significant hurdle in isoneobavaisoflavone research is the limited availability of diverse structural analogues for comprehensive structure-activity relationship (SAR) studies. The chemical modification of natural compounds is a crucial step to enhance their pharmaceutical, physicochemical, and biological activities. scielo.brscielo.br The synthesis of a variety of this compound derivatives would enable the identification of pharmacophores responsible for its biological effects and the optimization of lead compounds with improved potency and selectivity.

Future research should focus on the chemical synthesis of a library of this compound analogs. scielo.brscielo.br This could involve modifications to the isoflavone (B191592) core or the prenyl side chain. These synthetic endeavors will not only provide a deeper understanding of the SAR but also pave the way for the development of novel therapeutic agents with enhanced efficacy. scielo.brscielo.br

Table 1: Strategies for the Synthesis of Novel Flavone (B191248) Analogs

| Synthetic Approach | Description | Potential Outcome |

| Modification of the B-ring | Introduction of various aryl functional groups to the B-ring of the flavone scaffold. scielo.brscielo.br | Enhanced biological activity through increased structural diversity. scielo.brscielo.br |

| Combination with other Bioactive Moieties | Coupling of the isoflavone structure with other known bioactive molecules, such as gallic acid. scielo.brscielo.br | Potential for synergistic effects and novel mechanisms of action. scielo.brscielo.br |

| Paal-Knorr Pyrrole (B145914) Synthesis | Application of condensation reactions to introduce pyrrole moieties to the flavone core. nih.gov | Creation of hybrid pharmacophores with potentially unique biological profiles. nih.gov |

Note: This table is based on general strategies for synthesizing flavone analogs and is not specific to this compound due to a lack of available data.

Comprehensive Mechanistic Delineation of Observed Activities

While preliminary studies may suggest certain biological activities for this compound, a comprehensive understanding of its mechanisms of action at the molecular level is largely wanting. Mechanistic studies are essential to elucidate how this compound exerts its effects, which is a critical step for its validation as a therapeutic agent. nih.govresearchgate.netnih.gov Research in this area should aim to identify the specific cellular and molecular targets of this compound.

Future investigations should employ a range of biochemical and cell-based assays to probe the effects of this compound on key signaling pathways. nih.govresearchgate.net For instance, studies on related homoisoflavanones have investigated their impact on pathways mediated by TNF-α and VEGF, which are crucial in angiogenesis. nih.govresearchgate.net Similar in-depth studies are necessary for this compound to uncover its precise molecular interactions and downstream effects.

Integration of Advanced Omics Technologies (e.g., metabolomics, network pharmacology)

The complexity of the biological effects of natural products like this compound necessitates a systems-level approach for a holistic understanding. Advanced "omics" technologies, such as metabolomics and network pharmacology, offer powerful tools to unravel the intricate interactions between this compound and biological systems. nih.govdovepress.comnih.gov Metabolomics can provide a snapshot of the metabolic changes induced by the compound, while network pharmacology can help to identify its multiple targets and pathways. nih.govnih.gov

The integration of metabolomics and network pharmacology is a promising future direction for this compound research. dovepress.comnih.gov This integrated approach can help to construct a comprehensive "drug-components-differential metabolites-disease-pathways" network, providing a deeper insight into its mechanisms of action. dovepress.com Such studies will be instrumental in identifying potential biomarkers for its efficacy and in understanding its polypharmacological effects. nih.govnih.gov

Table 2: Application of Omics Technologies in Flavonoid Research

| Omics Technology | Application | Potential Insights for this compound |

| Metabolomics | Analysis of global metabolite changes in biological systems upon treatment. nih.govnih.gov | Identification of metabolic pathways modulated by this compound and potential biomarkers of its activity. nih.govnih.gov |

| Network Pharmacology | Construction of interaction networks between the compound, its targets, and disease-related pathways. nih.govnih.gov | Prediction of multiple targets and elucidation of the multi-pathway mechanisms of action. nih.govnih.gov |

| Transcriptomics | Study of gene expression changes in response to the compound. dovepress.com | Understanding the regulatory effects of this compound on gene networks. dovepress.com |

| Proteomics | Analysis of protein expression and post-translational modifications. researchgate.net | Identification of protein targets and signaling cascades affected by this compound. researchgate.net |

Note: This table outlines the general applications of omics technologies in flavonoid research, as specific data for this compound is not currently available.

Development of Novel Delivery Systems for Enhanced Bioavailability

A major challenge for many flavonoids, and likely for this compound, is their poor oral bioavailability, which can be attributed to low aqueous solubility and extensive metabolism. nih.gov This limitation can significantly hinder their therapeutic efficacy. The development of novel drug delivery systems is therefore a critical area of research to improve the delivery and bioavailability of this compound. semanticscholar.orgnih.govpharmafocusamerica.comijsrtjournal.com

Future research should focus on formulating this compound into various novel delivery systems, such as nanoparticles, liposomes, and solid dispersions. nih.gov These advanced formulations can protect the compound from degradation, enhance its solubility, and facilitate its absorption, thereby increasing its concentration at the target site and improving its therapeutic outcomes. nih.gov

Exploration of Synergistic Effects with Other Bioactive Compounds

Natural products often exhibit synergistic interactions, where the combined effect of multiple compounds is greater than the sum of their individual effects. nih.govnih.govgenesispub.org Investigating the potential synergistic effects of this compound with other bioactive compounds could lead to the development of more effective combination therapies. nih.govnih.govgenesispub.org

A key future direction is to screen for synergistic interactions between this compound and other natural products or conventional drugs. nih.govnih.gov Such studies could reveal novel therapeutic strategies with improved efficacy and potentially reduced side effects. Understanding the mechanisms behind these synergistic interactions, whether pharmacokinetic or pharmacodynamic, will be crucial for their rational application in a therapeutic context. genesispub.org

Standardization of this compound-Containing Natural Products for Research Purposes

The lack of standardization of herbal products is a significant obstacle to their scientific investigation and clinical application. nih.govresearchgate.netwho.intwho.int The concentration of active compounds like this compound in natural extracts can vary widely depending on factors such as plant origin, harvesting time, and processing methods. nih.govresearchgate.net This variability makes it difficult to ensure consistent quality, efficacy, and safety of these products.

A critical need exists for the development of robust analytical methods for the quality control and standardization of this compound-containing natural products. nih.govresearchgate.net This includes the establishment of reference standards and the development of validated analytical techniques to quantify the content of this compound and other key chemical markers. nih.govresearchgate.net Such standardization is essential to ensure the reproducibility of research findings and to pave the way for the development of well-characterized and reliable herbal medicines.

Q & A

Q. What ethical guidelines apply to studies exploring this compound’s therapeutic potential in animal models?

- Methodological Answer : Follow ARRIVE 2.0 guidelines for preclinical studies:

- Justify sample sizes via power analysis.

- Report anesthesia, analgesia, and euthanasia protocols.

- Obtain approval from institutional animal care committees (IACUC). For human cell lines, confirm ethical sourcing (e.g., HIPAA-compliant donors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.